molecular formula C15H24O B085974 2-Nonylphenol CAS No. 136-83-4

2-Nonylphenol

Cat. No.: B085974
CAS No.: 136-83-4
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Description

2-Nonylphenol (2-NP, CAS 136-83-4) is an organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Structurally, it consists of a phenolic ring substituted with a nine-carbon alkyl chain at the ortho position (Figure 1). This configuration distinguishes it from other nonylphenol isomers, such as the more prevalent para-substituted 4-nonylphenol (4-NP) .

Applications of 2-NP are niche compared to its para isomer. It is primarily utilized in electrochemical sensors for environmental monitoring due to its endocrine-disrupting properties .

As a xenobiotic endocrine disruptor, 2-NP interferes with hormone signaling pathways, particularly estrogen receptors, and has been linked to reproductive toxicity in aquatic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonylphenol is typically synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and nonene are combined with an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is then subjected to elevated temperatures and pressures to facilitate the alkylation process. The resulting product is purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Surfactants

2-NP is extensively used in the production of nonylphenol ethoxylates (NPEs), which are nonionic surfactants. These surfactants find applications in:

  • Detergents : Used in both household and industrial cleaning products.
  • Emulsifiers : Essential for stabilizing emulsions in various formulations, including paints and agrochemicals.
  • Solubilizers : Enhance the solubility of active ingredients in pharmaceuticals and personal care products .

Polymer Production

2-NP plays a crucial role as an intermediate in synthesizing various polymers:

  • Phenolic Resins : It reacts with aldehydes to produce phenolic resins, which are used in coatings, adhesives, and composite materials. The inclusion of 2-NP enhances water resistance and improves thermal stability .
  • Epoxy Resins : Utilized as a hardener in epoxy formulations, providing improved mechanical properties to the final products .
  • Plasticizers : Barium and calcium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC), enhancing its durability and performance .

Lubricants and Additives

In the lubricants industry, 2-NP is incorporated into formulations as:

  • Antioxidants : It serves as a stabilizer for lubricating oils and greases, preventing oxidative degradation during use .
  • Rubber Chemistry : Used as a reclaiming agent for synthetic rubber, contributing to better processing characteristics .

Environmental Considerations

Despite its industrial utility, 2-NP raises environmental concerns due to its endocrine-disrupting potential. Research indicates that exposure to nonylphenols can lead to reproductive and developmental toxicity in aquatic organisms. The transformation of nonylphenol ethoxylates into more toxic forms in the environment highlights the need for careful monitoring and regulation .

Case Study 1: Toxicity Assessment

A study investigated the effects of 2-NP on aquatic life, revealing that even low concentrations could disrupt endocrine functions in fish species. The findings emphasized the need for stringent regulatory measures to limit the release of nonylphenols into water bodies .

Case Study 2: Human Exposure Analysis

Research conducted on human populations exposed to contaminated water sources indicated significant levels of 2-NP residues. The study highlighted potential health risks associated with long-term exposure, necessitating further investigation into its effects on human health .

Mechanism of Action

2-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the natural hormone 17β-estradiol and competes with endogenous hormones for binding to estrogen receptors ERα and ERβ. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects, including interference with reproductive and developmental processes .

Comparison with Similar Compounds

Structural Isomers: 4-Nonylphenol (Branched) and Other Isomers

Nonylphenol exists as multiple structural isomers, differing in alkyl chain branching and substitution position on the phenolic ring. Key comparisons include:

  • 4-Nonylphenol (branched) (CAS 84852-15-3): The most commercially prevalent isomer, constituting ~90% of technical mixtures . Contains 5% 2-NP and 5% 2,4-dinonylphenol as impurities . Higher environmental persistence due to branched alkyl chains, which resist microbial degradation compared to linear isomers . Widely used in surfactants, detergents, and emulsifiers .
  • Data on its toxicity and environmental behavior are sparse compared to 2-NP and 4-NP .
  • Structural Influence on Biodegradability :
    Ortho-substituted 2-NP exhibits faster degradation in soil compared to branched 4-NP isomers under long-term environmental exposure, as linear alkyl chains are more susceptible to microbial breakdown .

Phenol and Substituted Phenols

2-NP shares functional similarities with phenol (C₆H₅OH) and substituted phenols but differs in key properties:

Property 2-Nonylphenol Phenol 4-Chlorophenol (4-CP)
Molecular Formula C₁₅H₂₄O C₆H₅OH C₆H₅ClO
Molecular Weight (g/mol) 220.35 94.11 128.56
Water Solubility 5.4 mg/L (20°C) 83 g/L (25°C) 27.1 g/L (25°C)
log P ~5.7 (estimated) 1.46 2.39
Primary Use Sensors, research Disinfectants, resins Herbicides, preservatives
Endocrine Disruption Yes No Moderate

Bisphenol A as a Co-Endocrine Disruptor

Bisphenol A (BPA) and 2-NP are both estrogenic disruptors but differ structurally and in detection methodologies:

  • BPA (CAS 80-05-7): Contains two phenolic rings connected by a methyl bridge. Higher water solubility (120–300 mg/L) than 2-NP . Detected using acetylene black paste electrodes with chitosan-graphene oxide films, achieving lower detection limits (0.1 nM) compared to 2-NP sensors (1.2 nM) .
  • Toxicity Profile :
    Both compounds bind to estrogen receptors, but 2-NP exhibits stronger estrogenic activity in aquatic species .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound CAS Number Molecular Weight Water Solubility log P Primary Application
This compound 136-83-4 220.35 5.4 mg/L ~5.7 Electrochemical sensors
4-Nonylphenol (branched) 84852-15-3 220.35 <1 mg/L ~5.8 Surfactants
Phenol 108-95-2 94.11 83 g/L 1.46 Disinfectants
Bisphenol A 80-05-7 228.29 120–300 mg/L 3.32 Plastics, epoxy resins

Table 2. Environmental Persistence and Toxicity

Compound Biodegradation Half-Life (Soil) EC₅₀ (Estrogenic Activity) Detection Limit in Sensors
This compound 10–30 days 0.5 nM 1.2 nM
4-Nonylphenol (branched) 60–100 days 0.3 nM 0.8 nM
Bisphenol A 4–7 days 10 nM 0.1 nM

Biological Activity

2-Nonylphenol (2-NP) is an organic compound that belongs to the alkylphenol family, characterized by a nonyl group attached to a phenolic ring. It is widely used in the production of surfactants, detergents, and other industrial applications. However, its biological activity has drawn considerable attention due to its potential endocrine-disrupting properties and effects on human health and the environment.

  • Chemical Formula : C₁₄H₂₂O
  • Molecular Weight : 206.33 g/mol
  • Structure : Contains a nonyl chain (C₉H₁₉) attached to a phenolic hydroxyl group (–OH).

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Endocrine Disruption : 2-NP has been shown to mimic estrogen, potentially leading to reproductive and developmental issues in both wildlife and humans.
  • Toxicity : It demonstrates cytotoxic effects on different cell lines, affecting cellular viability and proliferation.
  • Antimicrobial Activity : Studies indicate that 2-NP possesses antimicrobial properties against a range of bacteria and fungi.

Endocrine Disruption

Research has established that 2-NP acts as an endocrine disruptor by binding to estrogen receptors (ERs), leading to altered hormonal functions. This activity is particularly concerning in aquatic environments where it can affect fish and other organisms.

Case Study: Estrogenic Activity

A study evaluated the estrogenic effects of 2-NP using MCF-7 breast cancer cells. Results indicated a significant increase in cell proliferation at concentrations as low as 10 nM, suggesting that even low environmental concentrations can have biological effects .

Cytotoxicity

The cytotoxic potential of 2-NP has been assessed in various studies, revealing its ability to induce apoptosis in human cell lines.

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)25Induction of apoptosis
HepG2 (liver)30Disruption of mitochondrial function
A549 (lung)40Activation of caspase pathways

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Candida albicans150 µg/mL

Studies have reported that the antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis .

Environmental Impact

Due to its widespread use, 2-NP is frequently detected in wastewater and surface water. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Aquatic organisms exposed to 2-NP have exhibited altered reproductive behaviors and developmental abnormalities.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 2-Nonylphenol in environmental water samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) with GC-MS/LC-MS : Use polymer-based SPE cartridges (e.g., molecularly imprinted polymers) to isolate this compound from complex matrices, followed by quantification via GC-MS or LC-MS. Validate recovery rates (70–120%) and limit of detection (LOD < 0.1 µg/L) using isotopically labeled internal standards .
  • Quality Control : Include field blanks, matrix spikes, and replicate analyses to account for background contamination and matrix effects, particularly in wastewater and sediment samples .

Q. How can researchers assess the estrogenic effects of this compound in aquatic organisms?

Methodological Answer:

  • In Vivo Assays : Use fathead minnows (Pimephales promelas) to measure vitellogenin induction and fecundity reduction at concentrations ≥ 10 µg/L. Standardize exposure durations (21–28 days) under controlled temperature and photoperiod conditions .
  • In Vitro Models : Employ ERα/ERβ receptor-binding assays or human breast cancer (MCF-7) cell proliferation (E-SCREEN) to quantify estrogenic potency relative to 17β-estradiol .

Q. What are the critical factors in designing sampling protocols for this compound in freshwater ecosystems?

Methodological Answer:

  • Spatiotemporal Variability : Collect water and sediment samples during both wet and dry seasons to account for flood-driven resuspension and seasonal discharge variations. Use grab sampling for surface water and coring devices for sediment .
  • Preservation : Acidify samples to pH < 2 with HCl and store at 4°C to prevent biodegradation .

Advanced Research Questions

Q. How can contradictions between laboratory and field ecotoxicological data for this compound be resolved?

Methodological Answer:

  • Mixture Toxicity Analysis : Co-exposure studies with other endocrine disruptors (e.g., BPA, phthalates) to evaluate synergistic effects. Use factorial design experiments to isolate contributions of individual contaminants .
  • Bioavailability Adjustments : Apply equilibrium partitioning models to normalize toxicity data based on organic carbon content in sediments or lipid fractions in biota .

Q. What methodologies are effective for deriving water quality criteria (WQC) for this compound?

Methodological Answer:

  • Species Sensitivity Distribution (SSD) : Compile acute/chronic toxicity data (e.g., LC50, NOEC) from ≥ 8 aquatic species (algae, invertebrates, fish). Fit log-normal distributions to calculate HC5 (hazardous concentration for 5% of species) .
  • Uncertainty Factors : Apply a factor of 10–100 to HC5 to account for long-term exposure, trophic transfer, and data gaps, as recommended by the USEPA (2005) .

Q. How should longitudinal studies be designed to assess chronic exposure impacts of this compound on human health?

Methodological Answer:

  • Cohort Selection : Recruit populations with occupational exposure (e.g., wastewater treatment workers) and measure urinary nonylphenol metabolites (e.g., NP1EC) via LC-MS/MS. Include confounder-adjusted questionnaires (diet, lifestyle) .
  • Biomarker Validation : Correlate NP1EC levels with endocrine markers (e.g., serum estradiol, thyroid hormones) using mixed-effects regression models .

Q. What experimental approaches address the biodegradation paradox of this compound in anaerobic vs. aerobic conditions?

Methodological Answer:

  • Microcosm Studies : Compare degradation rates in oxic (riverbed) and anoxic (sediment) environments using ¹⁴C-labeled this compound. Monitor metabolites (e.g., carboxylated derivatives) via high-resolution mass spectrometry .
  • Enzymatic Pathways : Characterize ligninolytic enzymes (e.g., laccase, peroxidase) from Trametes versicolor for potential bioremediation applications .

Q. Data Analysis & Interpretation

Q. How to reconcile conflicting epidemiological findings on this compound’s association with reproductive disorders?

Methodological Answer:

  • Meta-Analysis Frameworks : Pool data from case-control studies using random-effects models. Stratify by exposure windows (prenatal vs. adult) and adjust for publication bias via funnel plots .
  • Dose-Response Reconciliation : Apply benchmark dose (BMD) modeling to identify thresholds where conflicting studies overlap in confidence intervals .

Q. What statistical tools are optimal for analyzing non-linear dose-response relationships in this compound toxicity?

Methodological Answer:

  • Generalized Additive Models (GAMs) : Model hormetic effects (low-dose stimulation, high-dose inhibition) in growth or reproduction endpoints .
  • Bayesian Networks : Integrate environmental covariates (pH, dissolved oxygen) to predict probabilistic thresholds for adverse outcomes .

Q. Regulatory & Ethical Considerations

Q. How to align this compound research with evolving regulatory frameworks like REACH?

Methodological Answer:

  • Data Requirements : Follow ECHA guidelines for generating in vitro (OECD TG 455) and in vivo (OECD TG 234) data for Persistent, Bioaccumulative, and Toxic (PBT) assessments .
  • Risk Characterization Ratios (RCRs) : Calculate RCRs using predicted environmental concentrations (PECs) and PNEC values. Submit to regulatory dossiers with transparent uncertainty documentation .

Properties

IUPAC Name

2-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
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InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
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Record name Nonylphenol
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Boiling Point

293-297 °C
Record name NONYLPHENOL
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Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
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Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
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Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
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Vapor Density

7.59 (Air = 1)
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Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
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Mechanism of Action

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens.
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Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS No.

136-83-4, 25154-52-3
Record name 2-Nonylphenol
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Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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